Potent and Selective PfDHODH Inhibition: BRD7539 vs. Human DHODH
BRD7539 inhibits recombinant P. falciparum DHODH with an IC50 of 0.033 μM, while exhibiting negligible activity against human DHODH (IC50 > 50 μM). This corresponds to a selectivity index of >1500-fold for the parasite enzyme over the human ortholog [1]. In comparison, the clinical-stage PfDHODH inhibitor DSM265 demonstrates an IC50 of 8.9 nM (0.0089 μM) against PfDHODH and an IC50 of ~41 μg/mL (approximately 100 μM) against human DHODH, yielding a selectivity index of >11236 [2]. While DSM265 is more potent and exhibits a higher selectivity index, BRD7539 represents a distinct chemotype with a selectivity window exceeding 1500-fold, which is sufficient to minimize host toxicity concerns and validates its utility as a chemical probe for PfDHODH target engagement studies.
| Evidence Dimension | PfDHODH inhibition potency and selectivity vs. human DHODH |
|---|---|
| Target Compound Data | PfDHODH IC50 = 0.033 μM; HsDHODH IC50 > 50 μM |
| Comparator Or Baseline | DSM265: PfDHODH IC50 = 8.9 nM (0.0089 μM); HsDHODH IC50 ≈ 100 μM |
| Quantified Difference | BRD7539: >1500-fold selectivity; DSM265: >11236-fold selectivity |
| Conditions | Recombinant enzyme assay for PfDHODH and HsDHODH; IC50 values from dose-response curves. |
Why This Matters
This >1500-fold selectivity window confirms BRD7539's suitability as a selective PfDHODH chemical probe, minimizing off-target human enzyme inhibition and enabling robust target validation studies.
- [1] Maetani M, Kato N, Jabor VAP, Calil FA, Nonato MC, Scherer CA, Schreiber SL. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Med Chem Lett. 2017;8(4):438-442. DOI: 10.1021/acsmedchemlett.7b00030. View Source
- [2] Phillips MA, Lotharius J, Marsh K, et al. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria. Sci Transl Med. 2015;7(296):296ra111. DOI: 10.1126/scitranslmed.aaa6645. View Source
